3-Phenoxyaniline
Overview
Description
3-Phenoxyaniline: is an organic compound with the molecular formula C12H11NO 3-Aminophenyl phenyl ether . This compound is characterized by the presence of an aniline group attached to a phenoxy group. It is a white to pale yellow crystalline solid with a melting point of approximately 41-44°C and a boiling point of around 329-330°C .
Mechanism of Action
Target of Action
3-Phenoxyaniline is a compound that has been used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . The HIV gp120-CD4 interaction is a crucial step in the HIV infection process, as it allows the virus to enter host cells. By inhibiting this interaction, this compound could potentially prevent HIV from infecting new cells.
Mode of Action
It is believed that the compound interacts with the hiv gp120-cd4 complex, preventing the virus from successfully binding to the cd4 receptor on the surface of host cells . This interaction disrupts the normal process of viral entry, potentially preventing new infections.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as an inhibitor of the HIV gp120-CD4 interaction. By blocking this interaction, this compound could disrupt the normal life cycle of the HIV virus, preventing it from replicating and spreading to new cells . .
Pharmacokinetics
The compound is slightly soluble in water , which could impact its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role as an inhibitor of the HIV gp120-CD4 interaction. By preventing this interaction, this compound could potentially stop the HIV virus from entering host cells, thereby preventing new infections . .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s stability and its ability to interact with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing 3-Phenoxyaniline involves the reaction of with in the presence of a base such as and a copper catalyst.
Reduction of Nitro Compounds: Another method involves the reduction of 3-nitrophenoxyaniline to this compound using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can yield . Typical reducing agents include and in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 3-Aminophenol.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-Phenoxyaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenoxyaniline: Similar in structure but with the phenoxy group attached at the 2-position instead of the 3-position.
4-Phenoxyaniline: The phenoxy group is attached at the 4-position.
3-Aminophenol: Lacks the phenoxy group but has an amino group at the 3-position.
3-Nitrophenoxyaniline: Contains a nitro group instead of an amino group.
Uniqueness: 3-Phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSYVYFGMFODMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063092 | |
Record name | Benzenamine, 3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-12-7 | |
Record name | 3-Phenoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3586-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-PHENOXYBENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14XXP3GJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-phenoxyaniline derivatives interact with CETP and what are the downstream effects?
A1: While the exact binding mechanism remains to be fully elucidated, research suggests that the 3-phenoxy group in these molecules plays a crucial role in interacting with the CETP enzyme []. By inhibiting CETP, these compounds hinder the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) [, ]. This inhibition can potentially lead to increased HDL levels and decreased LDL levels, which are considered beneficial for cardiovascular health.
Q2: How does the structure of this compound derivatives affect their potency as CETP inhibitors?
A2: Structure-activity relationship (SAR) studies have revealed key structural features influencing the potency of this compound derivatives as CETP inhibitors. For instance, incorporating small lipophilic groups, such as alkyl, haloalkyl, haloalkoxy, and halogen moieties, at the 3, 4, or 5 position of the phenoxy ring generally enhances potency []. Conversely, the presence of electron-donating groups, hydrogen bond acceptors, polar groups, or strong electron-withdrawing groups tends to diminish inhibitory activity []. The chirality at the propanol 2-position is also crucial, with the R(+) enantiomers exhibiting significantly higher potency compared to their S(-) counterparts []. This highlights the importance of specific stereochemistry for optimal interaction with CETP.
Q3: What are the potential environmental impacts of 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen), a herbicide containing the this compound moiety?
A3: Aclonifen, a herbicide containing the this compound structure, exhibits strong sorption to soil and limited translocation in plants []. Field studies suggest it persists in soil with a half-life ranging from 19.3 to 56.5 days []. While considered relatively immobile, run-off events under dry conditions might transport Aclonifen adsorbed on sediment to surface water sources []. This highlights the need for careful usage and management to mitigate potential contamination risks.
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